6-Bromo-5-methylbenzo[d]isoxazol-3-amine
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Overview
Description
6-Bromo-5-methylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . The compound features a bromine atom at the 6th position, a methyl group at the 5th position, and an amine group at the 3rd position on the benzo[d]isoxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as Cu(I) or Ru(II) . This reaction involves the formation of the isoxazole ring by cyclizing a nitrile oxide with an alkyne or alkene .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and cost-effective approaches to synthesize the desired compounds.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted isoxazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as nitro derivatives.
Reduction Products: Reduced forms, such as primary or secondary amines.
Scientific Research Applications
6-Bromo-5-methylbenzo[d]isoxazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The compound’s structure allows it to bind to active sites of proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromobenzo[d]isoxazol-3-amine
- 6-Fluorobenzo[d]isoxazol-3-ylamine
- 6-Methoxybenzo[d]isoxazol-3-amine
Uniqueness
6-Bromo-5-methylbenzo[d]isoxazol-3-amine is unique due to the presence of both a bromine atom and a methyl group on the isoxazole ring, which imparts distinct chemical and biological properties . This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-5-methyl-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5-7(3-6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELNKLCZNAMDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)ON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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